molecular formula C10H16N2 B1218795 N,N-Dimethyl-4-((methylamino)methyl)aniline CAS No. 83671-43-6

N,N-Dimethyl-4-((methylamino)methyl)aniline

Cat. No.: B1218795
CAS No.: 83671-43-6
M. Wt: 164.25 g/mol
InChI Key: DUIPUNLJRBPNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-((methylamino)methyl)aniline is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-4-((methylamino)methyl)aniline can be synthesized through various methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound typically involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-((methylamino)methyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution can produce various substituted anilines .

Scientific Research Applications

N,N-Dimethyl-4-((methylamino)methyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-((methylamino)methyl)aniline exerts its effects involves its interaction with various molecular targets. The compound’s dimethylamino group can participate in hydrogen bonding and other interactions, influencing the activity of enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-((methylamino)methyl)aniline is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various substitutions and its role as a precursor in dye synthesis make it particularly valuable in both research and industry .

Properties

IUPAC Name

N,N-dimethyl-4-(methylaminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-11-8-9-4-6-10(7-5-9)12(2)3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIPUNLJRBPNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83671-43-6
Record name N-Methyl-4-(N,N-dimethylamino)benzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083671436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-dimethyl-4-[(methylamino)methyl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4-((methylamino)methyl)aniline
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-4-((methylamino)methyl)aniline
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyl-4-((methylamino)methyl)aniline
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl-4-((methylamino)methyl)aniline
Reactant of Route 5
Reactant of Route 5
N,N-Dimethyl-4-((methylamino)methyl)aniline
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyl-4-((methylamino)methyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.